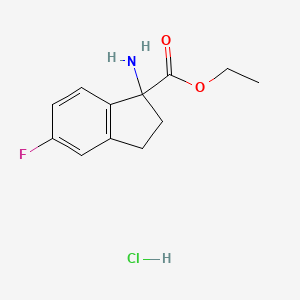
Ethyl 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an ethyl ester group, an amino group, and a fluorine atom attached to the indene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a cyclization reaction of suitable precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amination: The amino group can be introduced through nucleophilic substitution reactions using amines or ammonia.
Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and suitable catalysts.
Hydrochloride Formation: The final hydrochloride salt can be obtained by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indene derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate: Lacks the fluorine atom, which may result in different chemical and biological properties.
1-Amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate: Lacks the ethyl ester group, which may affect its solubility and reactivity.
5-Fluoro-2,3-dihydro-1H-indene-1-carboxylate: Lacks the amino group, which may influence its biological activity.
The presence of the fluorine atom and the ethyl ester group in ethyl 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride makes it unique and potentially more versatile in various applications.
Eigenschaften
Molekularformel |
C12H15ClFNO2 |
|---|---|
Molekulargewicht |
259.70 g/mol |
IUPAC-Name |
ethyl 1-amino-5-fluoro-2,3-dihydroindene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H14FNO2.ClH/c1-2-16-11(15)12(14)6-5-8-7-9(13)3-4-10(8)12;/h3-4,7H,2,5-6,14H2,1H3;1H |
InChI-Schlüssel |
QMUROCMXMILTJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCC2=C1C=CC(=C2)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



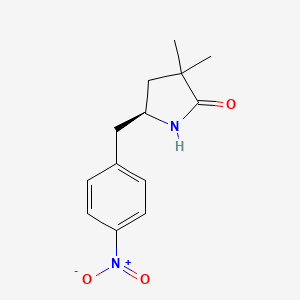
![5-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13034989.png)


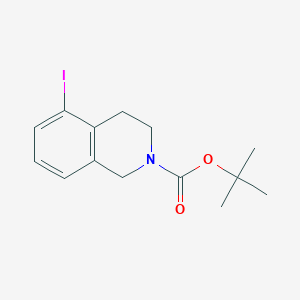

![3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13035006.png)
![3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B13035013.png)
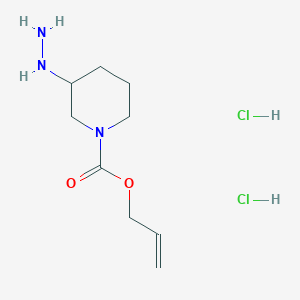
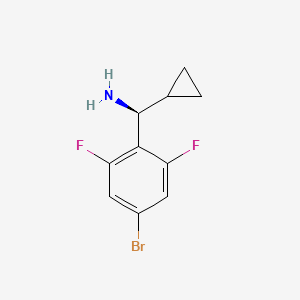
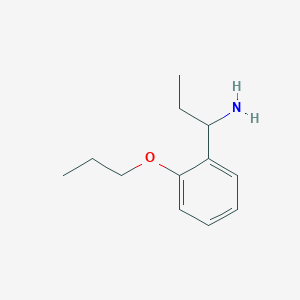
![7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL](/img/structure/B13035032.png)

